molecular formula C11H16O B14498124 1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one CAS No. 63076-57-3

1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one

Cat. No.: B14498124
CAS No.: 63076-57-3
M. Wt: 164.24 g/mol
InChI Key: HTZFWXLYGSUNGS-UHFFFAOYSA-N
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Description

1-Methylspiro[bicyclo[310]hexane-6,1’-cyclopentan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[310]hexane family, which is known for its high ring strain and significant synthetic challenges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and cyclopropylanilines as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The process is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. The high ring strain and diastereoselectivity in its synthesis make it a valuable compound for research and industrial applications.

Properties

CAS No.

63076-57-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentane]-3-one

InChI

InChI=1S/C11H16O/c1-10-7-8(12)6-9(10)11(10)4-2-3-5-11/h9H,2-7H2,1H3

InChI Key

HTZFWXLYGSUNGS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)CC1C23CCCC3

Origin of Product

United States

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